molecular formula C10H17NO3S B12860030 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid

4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12860030
M. Wt: 231.31 g/mol
InChI Key: XJVVYMGPADEPGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides.

Scientific Research Applications

4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiomorpholine ring and carboxylic acid group allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C10H17NO3S/c1-10(2,3)9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

XJVVYMGPADEPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCSCC1C(=O)O

Origin of Product

United States

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